ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is a chemical compound characterized by its molecular structure, which includes an imidazole ring substituted with a 4-chlorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylamine and ethyl cyanoacetate.
Reaction Steps: The reaction involves the formation of an imidazole ring through a cyclization process. This is often achieved by heating the starting materials in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like ethanol.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves strict control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Ethyl 2-(3-chlorophenyl)-1H-imidazole-5-carboxylate: Similar structure but with a different position of the chlorophenyl group.
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate: Similar structure but with a methoxy group instead of a chloro group.
Ethyl 2-(4-nitrophenyl)-1H-imidazole-5-carboxylate: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group provides distinct electronic and steric effects compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLCPCBXQALTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702921 | |
Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701293-02-9 | |
Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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